molecular formula C9H10N2O B3080012 (2-Methyl-2H-indazol-4-yl)methanol CAS No. 107999-26-8

(2-Methyl-2H-indazol-4-yl)methanol

Cat. No.: B3080012
CAS No.: 107999-26-8
M. Wt: 162.19
InChI Key: GCNFPEFJWKQKAX-UHFFFAOYSA-N
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Description

(2-Methyl-2H-indazol-4-yl)methanol is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2H-indazol-4-yl)methanol typically involves the formation of the indazole core followed by functionalization at the 4-position. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole ring . The methyl group can be introduced via alkylation reactions, and the hydroxymethyl group can be added through hydroxymethylation reactions using formaldehyde and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2H-indazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Methyl-2H-indazol-4-yl)methanol involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of enzymes and receptors involved in various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Properties

IUPAC Name

(2-methylindazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-5-8-7(6-12)3-2-4-9(8)10-11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNFPEFJWKQKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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